molecular formula C17H21N5OS B12585512 Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12585512
M. Wt: 343.4 g/mol
InChI Key: YLHAWIRDAPFOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a triazinoindole moiety and a thioether linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic reactions. The starting materials may include 3-methylbutylamine, acetic anhydride, and a triazinoindole derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the thioether group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the triazinoindole ring or the acetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide moieties.

    Triazinoindole derivatives: Molecules containing the triazinoindole structure.

    Thioether compounds: Compounds with thioether linkages.

Uniqueness

Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-(3-methylbutyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H21N5OS/c1-11(2)8-9-18-14(23)10-24-17-19-16-15(20-21-17)12-6-4-5-7-13(12)22(16)3/h4-7,11H,8-10H2,1-3H3,(H,18,23)

InChI Key

YLHAWIRDAPFOEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2C)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.